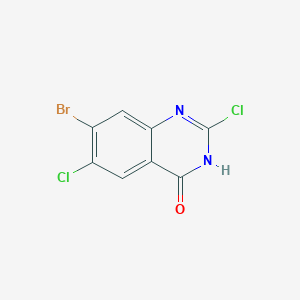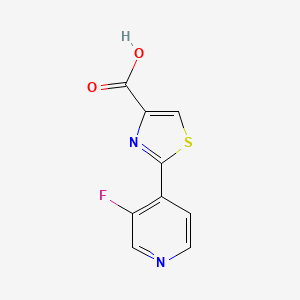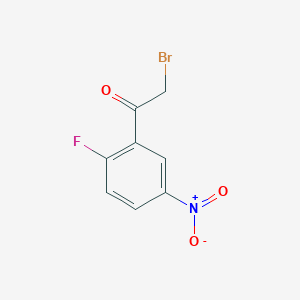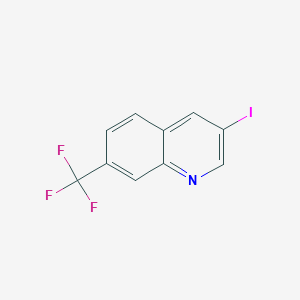
7-Bromo-2,6-dichloroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,6-dichloroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 2nd, 6th positions, respectively, on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloroaniline with bromine in the presence of a suitable solvent and catalyst to form the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability and reproducibility of the compound.
化学反应分析
Types of Reactions
7-Bromo-2,6-dichloroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazolinone derivatives with varying oxidation states.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,6-Dichloroquinazolin-4(1H)-one: Lacks the bromine atom at the 7th position.
7-Bromoquinazolin-4(1H)-one: Lacks the chlorine atoms at the 2nd and 6th positions.
2,6-Dibromoquinazolin-4(1H)-one: Contains bromine atoms at the 2nd and 6th positions instead of chlorine.
Uniqueness
7-Bromo-2,6-dichloroquinazolin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms on the quinazolinone ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H3BrCl2N2O |
|---|---|
分子量 |
293.93 g/mol |
IUPAC 名称 |
7-bromo-2,6-dichloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-4-2-6-3(1-5(4)10)7(14)13-8(11)12-6/h1-2H,(H,12,13,14) |
InChI 键 |
NNELEPHJMZYVQS-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)



![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
